Cas no 132327-80-1 ((2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(triphenylmethyl)carbamoyl]butanoic acid)

(2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-[(triphenylmethyl)carbamoyl]butanoic acid is a protected amino acid derivative widely used in peptide synthesis. The compound features an Fmoc (9-fluorenylmethoxycarbonyl) group at the N-terminus, ensuring orthogonal deprotection under mild basic conditions, and a Trt (triphenylmethyl) group protecting the side-chain carbamoyl functionality. This dual protection enhances selectivity during solid-phase peptide synthesis, minimizing side reactions. The chiral (2S) configuration maintains stereochemical integrity, critical for biological activity. Its high purity and stability make it suitable for automated synthesis protocols. The product is particularly valuable in constructing complex peptides where selective deprotection and side-chain stability are essential.
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(triphenylmethyl)carbamoyl]butanoic acid structure
132327-80-1 structure
Product name:(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(triphenylmethyl)carbamoyl]butanoic acid
CAS No:132327-80-1
MF:C39H34N2O5
MW:610.697670459747
MDL:MFCD00077056
CID:64184
PubChem ID:10919157

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(triphenylmethyl)carbamoyl]butanoic acid Chemical and Physical Properties

Names and Identifiers

    • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-oxo-5-(tritylamino)pentanoic acid
    • Fmoc-Gln(Trt)-OH
    • Nalpha-Fmoc-Ndelta-trityl-L-glutamine
    • (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoic acid
    • FMOC-CYS(TRT)-OH
    • FMoc-Gln(Trt)-OH N-α-FMoc-N-δ-trityl-L-glutaMine
    • FMOC-GLUTAMINE(TRT)-OH
    • Fmoc-L-Gln(Trt)-OH
    • N-FMOC-GLY(TRT)-OH
    • alpha-Fmoc-Ndelta-trityl-L-glutamine
    • A-Fmoc-N
    • A-trityl-L-glutamine
    • Fmoc-Gln(N-Trt)-OH
    • Fmoc-Gln(Tr)-OH
    • N-Fmoc-N5-trityl-L-Glutamine
    • N-Fmoc-N'-trityl-L-glutamine
    • FMOC-GLN(TRT)
    • FMOC-L-GLN(TRT)
    • Fmoc-Gin(Trt)-OH
    • FMOC-L-GLN(TRITYL)
    • Nalpha-Fmoc-Ndelta-t
    • FMOC-L-GLUTAMINE (TRT)
    • N
    • PubChem10017
    • KSC180C8T
    • WDGICUODAOGOMO-DHUJRADRSA-N
    • CF-
    • (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(triphenylmethyl)carbamoyl]butanoic acid
    • AMY22600
    • AS-12973
    • Nalpha-Fmoc-Ndelta-trityl-L-glutamine;N-Fmoc-N5-trityl-L-Glutamine
    • (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-5-oxo-5-(tritylamino)pentanoic acid
    • FD21528
    • N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-N5-trityl-L-glutamine
    • AKOS015924207
    • CS-W013797
    • EN300-96403
    • M03356
    • J-300128
    • L-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-
    • D96P722NZE
    • (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[tri(phenyl)methylamino]pentanoic acid
    • SCHEMBL120503
    • N2-Fmoc-N5-trityl-L-glutamine
    • Fmoc-Gln(Trt)-OH, >=98.0% (HPLC)
    • A806416
    • MFCD00077056
    • DTXSID70448258
    • 132327-80-1
    • AKOS015895396
    • N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-gamma-trityl-L-glutamine
    • HY-W013081
    • N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-L-glutamine
    • DB-030116
    • (2S)-2-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}-4-(TRIPHENYLMETHYLCARBAMOYL)BUTANOIC ACID
    • MDL: MFCD00077056
    • Inchi: 1S/C39H34N2O5/c42-36(41-39(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29)25-24-35(37(43)44)40-38(45)46-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34/h1-23,34-35H,24-26H2,(H,40,45)(H,41,42)(H,43,44)/t35-/m0/s1
    • InChI Key: WDGICUODAOGOMO-DHUJRADRSA-N
    • SMILES: O(C(N([H])[C@]([H])(C(=O)O[H])C([H])([H])C([H])([H])C(N([H])C(C1C([H])=C([H])C([H])=C([H])C=1[H])(C1C([H])=C([H])C([H])=C([H])C=1[H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O)=O)C([H])([H])C1([H])C2=C([H])C([H])=C([H])C([H])=C2C2=C([H])C([H])=C([H])C([H])=C12
    • BRN: 4343953

Computed Properties

  • Exact Mass: 610.246772g/mol
  • Surface Charge: 0
  • XLogP3: 7
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Rotatable Bond Count: 12
  • Monoisotopic Mass: 610.246772g/mol
  • Monoisotopic Mass: 610.246772g/mol
  • Topological Polar Surface Area: 105Ų
  • Heavy Atom Count: 46
  • Complexity: 946
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • Tautomer Count: 4
  • Surface Charge: 0

Experimental Properties

  • Color/Form: White powder
  • Density: 1.2560
  • Melting Point: 165-172 ºC
  • Boiling Point: 873.5±65.0 °C at 760 mmHg
  • Flash Point: 482.1±34.3 °C
  • Refractive Index: 1.636
  • PSA: 104.73000
  • LogP: 7.64860
  • Optical Activity: [α]/D -14.0±1.5°, c = 1% in DMF
  • Solubility: Not determined
  • Vapor Pressure: 0.0±0.3 mmHg at 25°C
  • Specific Rotation: -14.0±1.5°, (c=1% in DMF)
  • Sensitiveness: Moisture Sensitive

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(triphenylmethyl)carbamoyl]butanoic acid Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H317,H413
  • Warning Statement: P280
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:1
  • Hazard Category Code: 43-53
  • Safety Instruction: S22-S24/25
  • FLUKA BRAND F CODES:10-21
  • Hazardous Material Identification: Xi
  • Storage Condition:2-8°C
  • Safety Term:S22;S24/25
  • Risk Phrases:R36/37/38

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(triphenylmethyl)carbamoyl]butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
BAI LING WEI Technology Co., Ltd.
165569-100G
N
132327-80-1 98%
100G
¥ 555 2022-04-26
Oakwood
M03356-5g
Fmoc-Gln(Trt)-OH
132327-80-1
5g
$14.00 2024-07-19
eNovation Chemicals LLC
K19289-100g
FMOC-GLN(TRT)-OH
132327-80-1 97%
100g
$180 2024-05-23
eNovation Chemicals LLC
K19289-20g
FMOC-GLN(TRT)-OH
132327-80-1 97%
20g
$200 2023-05-13
eNovation Chemicals LLC
K19289-50g
FMOC-GLN(TRT)-OH
132327-80-1 97%
50g
$380 2023-05-13
Enamine
EN300-96403-50.0g
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(triphenylmethyl)carbamoyl]butanoic acid
132327-80-1 95%
50.0g
$93.0 2024-05-21
Oakwood
M03356-25g
Fmoc-Gln(Trt)-OH
132327-80-1
25g
$40.00 2024-07-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1019930-10g
Fmoc-Gln(Trt)-OH
132327-80-1 98%
10g
¥82.00 2024-08-09
ChemScence
CS-W013797-500g
Fmoc-Gln(Trt)-OH
132327-80-1 99.95%
500g
$448.0 2022-04-27
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F49530-100g
Fmoc-Gln(Trt)-OH
132327-80-1 99%
100g
¥454.0 2022-04-28

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(triphenylmethyl)carbamoyl]butanoic acid Production Method

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(triphenylmethyl)carbamoyl]butanoic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:132327-80-1)(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(triphenylmethyl)carbamoyl]butanoic acid
Order Number:A806416
Stock Status:in Stock/in Stock
Quantity:1kg/500g
Purity:99%/99%
Pricing Information Last Updated:Friday, 30 August 2024 04:45
Price ($):424.0/249.0

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(triphenylmethyl)carbamoyl]butanoic acid Related Literature

Additional information on (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(triphenylmethyl)carbamoyl]butanoic acid

Introduction to (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(triphenylmethyl)carbamoyl]butanoic Acid (CAS No. 132327-80-1)

(2S-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(triphenylmethyl)carbamoyl]butanoic acid) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine due to its unique structural features and potential therapeutic applications. This compound, identified by its Chemical Abstracts Service Number (CAS No. 132327-80-1), represents a convergence of advanced synthetic methodologies and biological targeting strategies, making it a subject of extensive research and development.

The molecular architecture of this compound is characterized by its chiral center at the (2S) position, which is a critical feature for its biological activity. The presence of a fluorenylmethoxy carbonyl group and a triphenylmethyl carbamoyl moiety further enhances its complexity and functionality. These structural elements not only contribute to the compound's stability but also play a pivotal role in its interactions with biological targets, such as enzymes and receptors.

In recent years, there has been a growing interest in the development of chiral auxiliaries and ligands for asymmetric synthesis, which are essential for producing enantiomerically pure pharmaceuticals. The (2S)-configuration of this compound makes it an attractive candidate for such applications, as it can serve as a building block for more complex molecules with improved pharmacological properties. The fluorenylmethoxy carbonyl group, in particular, is known for its ability to enhance solubility and metabolic stability, while the triphenylmethyl moiety provides additional hydrophobicity and binding affinity.

One of the most compelling aspects of this compound is its potential use in the development of novel therapeutic agents. Current research indicates that it may have applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. For instance, studies have shown that derivatives of this compound can inhibit key enzymes involved in tumor growth and metastasis. Additionally, its ability to modulate receptor activity makes it a promising candidate for drugs targeting neurological conditions such as Alzheimer's disease and Parkinson's disease.

The synthesis of (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(triphenylmethyl)carbamoyl]butanoic acid involves multi-step organic reactions that require precise control over reaction conditions and stereochemistry. Advanced techniques such as chiral resolution and asymmetric catalysis are employed to achieve high enantiomeric purity. The fluorenylmethoxy carbonyl group is typically introduced through peptide coupling reactions, while the triphenylmethyl carbamoyl moiety is incorporated via carbamate formation reactions. These synthetic strategies highlight the compound's complexity and the expertise required for its production.

The pharmacokinetic properties of this compound are also of great interest. Preclinical studies have demonstrated that it exhibits favorable pharmacokinetic profiles, including good oral bioavailability and prolonged half-life. These characteristics are crucial for developing effective pharmaceuticals that can be administered orally with minimal dosing frequency. Furthermore, the compound's stability under various physiological conditions enhances its suitability for clinical applications.

Another area where this compound shows promise is in the field of drug discovery and development. Its unique structural features make it a versatile scaffold for designing new molecules with enhanced efficacy and reduced side effects. Researchers are exploring various modifications to its core structure to optimize its biological activity. For example, substituting different aromatic groups at the triphenylmethyl position can alter its binding affinity to target proteins without compromising other pharmacological properties.

The role of computational chemistry in understanding the behavior of this compound cannot be overstated. Molecular modeling techniques are used to predict how it interacts with biological targets at the atomic level. These insights help researchers design more effective derivatives by identifying key binding sites and optimizing interactions. Additionally, computational methods are employed to assess drug-likeness parameters such as lipophilicity, solubility, and metabolic stability, which are critical factors in drug development.

In conclusion, (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(triphenylmethyl)carbamoyl]butanoic acid (CAS No. 132327-80-1) is a remarkable compound with significant potential in pharmaceutical chemistry and biomedicine. Its complex structure, unique functional groups, and favorable pharmacokinetic properties make it an attractive candidate for developing novel therapeutic agents. Ongoing research continues to uncover new applications for this compound, underscoring its importance in advancing medical science.

Recommend Articles

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:132327-80-1)Nalpha-Fmoc-Ndelta-trityl-L-glutamine
sfd11303
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
atkchemica
(CAS:132327-80-1)(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(triphenylmethyl)carbamoyl]butanoic acid
CL18855
Purity:95%+
Quantity:1g/5g/10g/100g
Price ($):Inquiry